Home > Products > Screening Compounds P37686 > 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid
6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid - 1170052-42-2

6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-3223678
CAS Number: 1170052-42-2
Molecular Formula: C13H12N4O3
Molecular Weight: 272.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound with significant interest in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrazole ring, an isoxazole moiety, and a pyridine derivative, making it a potential candidate for various biological applications.

Source

This compound is derived from the broader category of pyrazolo[3,4-b]pyridines and isoxazoles, which have been extensively studied for their pharmacological properties. The synthesis and characterization of similar compounds have been documented in various scientific literature, highlighting their potential in drug development and other applications .

Classification

6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Subclasses: Pyrazoles, Isoxazoles, Pyridines
  • Functional Groups: Carboxylic acid, Pyrazole, Isoxazole
Synthesis Analysis

The synthesis of 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions that integrate various organic synthesis techniques.

Methods

  1. Starting Materials: The synthesis often begins with readily available precursors such as ethyl pyrazole derivatives and substituted pyridines.
  2. Reagents: Common reagents include acetic anhydride or other acylating agents to introduce the carboxylic acid functionality.
  3. Reaction Conditions: The reactions are generally performed under reflux conditions in organic solvents such as ethanol or dimethylformamide to promote nucleophilic attacks and cyclization steps.

Technical Details

The synthesis may involve:

  • Formation of the pyrazole ring through hydrazine derivatives.
  • Cyclization with isoxazole precursors to form the fused ring system.
  • Purification steps such as recrystallization or chromatography to isolate the desired product in high purity.
Molecular Structure Analysis

The molecular structure of 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid can be represented by its molecular formula C13H12N4O3C_{13}H_{12}N_{4}O_{3} and molecular weight of approximately 272.259 g/mol.

Structure Data

  • CAS Number: 1170052-42-2
  • MDL Number: MFCD09701789
  • Purity: Typically reported at 95% .

The compound features:

  • A pyrazole ring at one end.
  • An isoxazole fused to a pyridine ring.
  • A carboxylic acid functional group which may contribute to its biological activity.
Chemical Reactions Analysis

The reactivity of 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid can be explored through various chemical reactions:

Reactions

  1. Acid-base Reactions: The carboxylic acid group can participate in acid-base reactions, influencing its solubility and interaction with biological targets.
  2. Nucleophilic Substitution: The presence of electron-rich centers makes this compound susceptible to nucleophilic attack by various reagents.
  3. Cyclization Reactions: The compound can undergo further cyclization or rearrangement under specific conditions to form more complex structures.

Technical Details

These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) for structural confirmation.

Mechanism of Action

The mechanism of action for compounds like 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid often involves interactions with specific biological targets:

Process

  1. Target Interaction: The compound may interact with enzymes or receptors due to its structural features.
  2. Inhibition Mechanism: Potential inhibition of pathways related to inflammation or microbial resistance has been suggested based on similar compounds .
  3. Pharmacodynamics: Understanding how this compound alters biochemical pathways can provide insights into its therapeutic potential.
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid are crucial for its application in research:

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar organic solvents; insoluble in non-polar solvents.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts with strong bases or acids; potential for esterification or amidation due to the carboxylic acid group.
Applications

6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific uses:

  1. Antimicrobial Activity: Investigated for its potential use against various bacterial strains due to structural analogies with known antimicrobial agents .
  2. Pharmaceutical Development: As a lead compound in the development of new drugs targeting inflammatory diseases or cancer therapies.
  3. Research Tool: Utilized in biochemical assays to study enzyme inhibition and receptor binding mechanisms.

This compound exemplifies the intricate relationship between structure and function in medicinal chemistry and highlights the ongoing research into heterocyclic compounds for therapeutic applications.

Introduction: Molecular Architecture and Research Significance

Structural Taxonomy of Isoxazolopyridine-Pyrazole Hybrid Heterocycles

The compound’s architecture comprises three defining structural features: (1) a 3-methylisoxazolo[5,4-b]pyridine core establishing planar rigidity, (2) a carboxylic acid at the 4-position enabling salt formation or metallodrug coordination, and (3) a 1-ethylpyrazol-3-yl substituent at the 6-position introducing torsional flexibility and additional hydrogen-bonding sites. The systematic name (6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid) follows IUPAC nomenclature rules where the parent isoxazolopyridine ring determines the base name, with the pyrazole moiety designated as a substituent [7]. This contrasts with simpler analogs like 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 937691-36-6), which lacks the pyrazole extension and exhibits reduced molecular weight (206.2 g/mol vs. 272.26 g/mol) [2].

Table 1: Structural Comparison of Isoxazolopyridine Derivatives

Compound NameCAS RegistryMolecular FormulaMolecular Weight (g/mol)Key Substituents
6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid1170052-42-2C₁₃H₁₂N₄O₃272.261-Ethylpyrazol-3-yl at C6
6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid937691-36-6C₁₀H₁₀N₂O₃206.20Ethyl at C6
5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid1352496-56-0C₁₃H₁₆N₂O₃248.28Ethyl at C5, Isopropyl at C6

The carboxylic acid group at C4 dominates the molecule’s physicochemical behavior, enabling salt formation and conjugation reactions. This positioning is sterically constrained by the ortho-fused isoxazole ring, potentially influencing its acid dissociation constant (pKₐ) compared to aliphatic carboxylic acids [7]. The 1-ethyl group on the pyrazole ring (vs. methyl or hydrogen) provides moderate lipophilicity, balancing the polar carboxylic acid to achieve calculated logP values of ~1.8–2.2—a range typically associated with favorable membrane permeability [3] [8].

Pharmacophoric Prevalence in Bioactive Small Molecules

This hybrid scaffold integrates three pharmacophoric elements with established bioactivity:

  • Isoxazolopyridine Core: Serves as a bioisostere for nicotinamide in kinase inhibition, with the 3-methyl group enhancing metabolic stability by blocking oxidative metabolism. Analogous scaffolds demonstrate nanomolar inhibition of VEGF-R2 and PDGFR kinases, attributed to their ability to occupy ATP-binding pockets while forming critical hydrogen bonds via ring nitrogen atoms [6].
  • Carboxylic Acid Moiety: Enables ionic interactions with basic residues in target proteins (e.g., lysine or arginine in catalytic sites). In styrylquinoline-4-carboxylic acids, this group is essential for anti-integrase activity against HIV-1 through Mg²⁺ chelation [6]. Additionally, carboxylic acid-containing heterocycles frequently exhibit solvatochromic fluorescence (quantum yields Φf = 0.15–0.54), enabling their use as biological probes [6].
  • 1-Ethylpyrazole Unit: Contributes to π-stacking interactions and modulates solubility. Pyrazole derivatives show disproportionate representation in antifungal agents (e.g., activity against Candida albicans), likely due to interactions with fungal cytochrome P450 enzymes [6].

Table 2: Biological Targets of Related Heterocyclic Carboxylic Acids

Heterocyclic ScaffoldReported BioactivitiesRole of Carboxylic AcidSource Compound Analogs
Styrylquinoline-4-carboxylic acidsHIV integrase inhibition; Antifungal (Candida albicans MIC ≤ 8 μg/mL); Solvatochromic probesMetal chelation; Hydrogen bonding to catalytic residues [6]
Pyrazolo[3,4-b]pyridine-4-carboxylic acidsKinase inhibition; Fluorescent probesSalt formation for solubility; Coordination to zinc fingers [4] [8]
Isoxazolo[5,4-b]pyridine-4-carboxylic acidsFragment-based drug discovery (undisclosed targets)Binding site anchoring; Prodrug derivatization site [2] [3]

Commercial availability data underscores research interest: 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid commands prices of $480/5g and $807/10g [2], reflecting both synthetic complexity and perceived value in lead optimization. The 1-ethylpyrazole variant’s limited availability further highlights its status as an underexplored analog with higher complexity and potential for polypharmacology [3].

Knowledge Gaps and Uncharted Structure-Activity Relationships

Three critical knowledge gaps impede the rational development of this hybrid scaffold:

  • Electron-Withdrawing/Donating Effects at Pyrazole C4: All reported analogs feature unsubstituted pyrazole C4 positions. Introducing electron-donating groups (e.g., methyl) could enhance π-stacking in kinase pockets, while electron-withdrawing substituents (e.g., chloro) might improve oxidative metabolism resistance. The current lack of such derivatives prevents correlation between electronic properties and target engagement [3] [8].
  • Carboxylic Acid Bioisosterism: Replacement with tetrazole, acyl sulfonamide, or oxadiazolone moieties could maintain target interactions while altering cell permeability and pKₐ. Such modifications have succeeded in quinoline-4-carboxylic acid antimicrobials but remain unexplored for isoxazolopyridine-pyrazole hybrids [6].
  • Polypharmacology Potential: No studies have mapped the scaffold’s off-target profiles. Molecular modeling suggests structural similarity to pyrazolo[3,4-b]pyridine-based ALK5 inhibitors (85% shape overlap), yet experimental validation is absent. Additionally, the compound’s aggregation-induced emission (AIE) properties—suggested by its rigid conjugated system—remain uncharacterized despite relevance to bioimaging [6].

Table 3: Priority Research Directions for Scaffold Optimization

Research PriorityUntested AnalogsPotential ImpactCurrent Evidence Gap
Pyrazole ring substitution4-Nitro, 4-amino, 4-cyano derivativesTunable electronic effects for target affinity modulationNo commercial or synthetic reports [3]
Carboxylic acid isosteric replacementTetrazole, oxadiazolone variantsEnhanced bioavailability & altered metal chelation capacitySuccess in quinoline scaffolds [6]
Core ring modificationIsoxazole→1,2,4-oxadiazole; Pyridine→pyrimidineAltered dipole moments & metabolic stabilityLimited to [5,4-b] fusion topology [2]

Synthetic accessibility remains a barrier: The Pfitzinger and Knoevenagel reactions used for related styrylquinolines [6] may not apply directly to this complex hybrid. Development of efficient routes (e.g., Pd-catalyzed coupling between haloisoxazolopyridines and pyrazoleboronic esters) could accelerate exploration. Without such advances, the scaffold’s promise as a fluorescent probe for cellular imaging or as a kinase inhibitor template will remain unrealized.

Properties

CAS Number

1170052-42-2

Product Name

6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid

IUPAC Name

6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C13H12N4O3/c1-3-17-5-4-9(15-17)10-6-8(13(18)19)11-7(2)16-20-12(11)14-10/h4-6H,3H2,1-2H3,(H,18,19)

InChI Key

UCSHNFATGLTGLG-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.